molecular formula C8H5BrO3 B112580 3-Bromo-5-formylbenzoic acid CAS No. 398119-27-2

3-Bromo-5-formylbenzoic acid

Cat. No. B112580
M. Wt: 229.03 g/mol
InChI Key: NQFXEXFUWOVHGW-UHFFFAOYSA-N
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Patent
US07655643B2

Procedure details

6.2 g (27.1 mmol) of 3-bromo-5-formylbenzoic acid (J. Org. Chem., 2002, 67, 3548-3554) are dissolved in 110 ml of acetonitrile under argon. 330 mg (2.7 mmol) of 4-dimethylaminopyridine and 1.73 ml (54.2 mmol) of methanol are added thereto. The mixture is cooled to −10° C., and 6.23 g (32.5 mmol) of EDC are added. The mixture is slowly allowed to reach RT and is then stirred for 20 h. The solvent is then evaporated in vacuo, and the residue is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate (6:1)).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
1.73 mL
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].CO.[CH2:15](Cl)CCl>C(#N)C.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[C:5]([O:7][CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C=O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.23 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
1.73 mL
Type
reactant
Smiles
CO
Name
Quantity
330 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
is then stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate (6:1))

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.